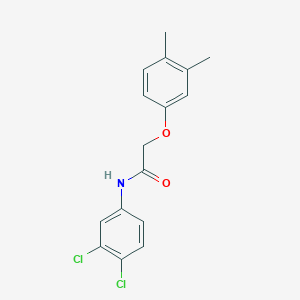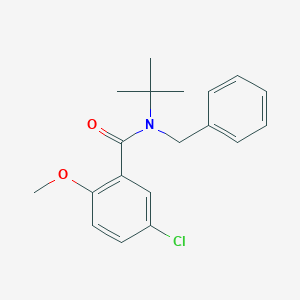
N-(3,4-dichlorophenyl)-2-(3,4-dimethylphenoxy)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3,4-dichlorophenyl)-2-(3,4-dimethylphenoxy)acetamide, commonly known as DCPA, is a herbicide that is widely used in the agricultural industry. It belongs to the family of phenoxyacetic acid herbicides and is used to control the growth of weeds in crops such as corn, soybeans, and wheat. DCPA has been a subject of scientific research for many years, and its synthesis method, mechanism of action, biochemical and physiological effects, and future directions have been extensively studied.
作用机制
DCPA works by inhibiting the growth of weeds by interfering with their hormonal balance. It inhibits the biosynthesis of the plant hormone auxin, which is essential for the growth and development of plants. DCPA also inhibits the activity of the enzyme acetyl-CoA carboxylase, which is involved in the biosynthesis of fatty acids. This results in the accumulation of toxic levels of malonyl-CoA, which disrupts the normal metabolic processes of the plant.
Biochemical and Physiological Effects
DCPA has been shown to have a number of biochemical and physiological effects on plants. It inhibits the biosynthesis of the plant hormone auxin, which is essential for the growth and development of plants. DCPA also inhibits the activity of the enzyme acetyl-CoA carboxylase, which is involved in the biosynthesis of fatty acids. This results in the accumulation of toxic levels of malonyl-CoA, which disrupts the normal metabolic processes of the plant.
实验室实验的优点和局限性
DCPA has several advantages for lab experiments. It is relatively cheap and easy to synthesize. It is also readily available and widely used in the agricultural industry. However, DCPA has several limitations for lab experiments. It is highly toxic and can be hazardous to handle. It also has a short half-life in soil, which limits its effectiveness as a herbicide.
未来方向
There are several future directions for the study of DCPA. One area of research is the development of new herbicides based on the structure of DCPA. Another area of research is the study of the environmental impact of DCPA and its degradation products. Further research is also needed to understand the mechanism of action of DCPA and its effects on non-target organisms. Finally, research is needed to develop more effective and environmentally friendly methods for weed control in agriculture.
合成方法
DCPA can be synthesized by reacting 3,4-dichloroaniline with 3,4-dimethylphenol in the presence of acetic anhydride and pyridine. The reaction yields DCPA as a white crystalline solid, which can be purified by recrystallization.
科学研究应用
DCPA has been extensively studied for its herbicidal properties. It is used to control the growth of weeds in crops such as corn, soybeans, and wheat. DCPA works by inhibiting the growth of weeds by interfering with their hormonal balance. It is also used to control the growth of grass in golf courses and lawns.
属性
IUPAC Name |
N-(3,4-dichlorophenyl)-2-(3,4-dimethylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Cl2NO2/c1-10-3-5-13(7-11(10)2)21-9-16(20)19-12-4-6-14(17)15(18)8-12/h3-8H,9H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCPNLUVXNFKONS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCC(=O)NC2=CC(=C(C=C2)Cl)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(3-formyl-1H-indol-1-yl)-N-[3-(methylthio)phenyl]acetamide](/img/structure/B5818686.png)
![4-({[(4-chlorobenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5818691.png)

![N-[4-(5-methyl-2-furyl)phenyl]benzamide](/img/structure/B5818701.png)
![4-chloro-5-[4-(2-methoxyphenyl)-1-piperazinyl]-2-phenyl-3(2H)-pyridazinone](/img/structure/B5818710.png)
![2-[5-(2-ethoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5818713.png)
![4-{[(3-chloro-4-fluorophenyl)amino]methyl}phenol](/img/structure/B5818722.png)
![4-[(2,5-dimethylphenyl)hydrazono]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazole-1-carbothioamide](/img/structure/B5818725.png)


![ethyl 3-{4-methyl-7-[(2-methyl-2-propen-1-yl)oxy]-2-oxo-2H-chromen-3-yl}propanoate](/img/structure/B5818735.png)
![1-(4-methylphenyl)-2-[(2-methylphenyl)amino]ethanone](/img/structure/B5818747.png)
![2-(4-methylphenyl)-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-ol](/img/structure/B5818756.png)